molecular formula C25H24ClN5OS B11777802 2-((4-(4-Chlorophenyl)-5-((p-tolylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide

2-((4-(4-Chlorophenyl)-5-((p-tolylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide

Cat. No.: B11777802
M. Wt: 478.0 g/mol
InChI Key: LDJGTFLOKGYZPL-UHFFFAOYSA-N
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Description

2-((4-(4-Chlorophenyl)-5-((p-tolylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, a chlorophenyl group, and a tolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(4-Chlorophenyl)-5-((p-tolylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a chlorinated aromatic compound reacts with the triazole intermediate.

    Attachment of the Tolyl Group: The tolyl group is attached through an amination reaction, where a tolylamine reacts with the intermediate compound.

    Thioether Formation: The final step involves the formation of the thioether linkage, where a thiol group reacts with the intermediate to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the triazole ring or the aromatic rings, leading to the formation of partially or fully reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings or the triazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions (solvent, temperature, catalyst).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced triazole derivatives, reduced aromatic rings.

    Substitution: Substituted triazole derivatives, substituted aromatic rings.

Scientific Research Applications

2-((4-(4-Chlorophenyl)-5-((p-tolylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.

    Material Science: The compound is explored for its potential use in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

    Biological Studies: It is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

Mechanism of Action

The mechanism of action of 2-((4-(4-Chlorophenyl)-5-((p-tolylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring and the aromatic groups play a crucial role in binding to these targets, leading to inhibition or modulation of their activity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole Derivatives: Compounds with similar triazole rings but different substituents.

    Chlorophenyl Derivatives: Compounds with chlorophenyl groups but different heterocyclic rings.

    Tolyl Derivatives: Compounds with tolyl groups but different core structures.

Uniqueness

2-((4-(4-Chlorophenyl)-5-((p-tolylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide is unique due to its combination of a triazole ring, chlorophenyl group, and tolyl group, which confer specific chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable subject of study in various fields.

Properties

Molecular Formula

C25H24ClN5OS

Molecular Weight

478.0 g/mol

IUPAC Name

2-[[4-(4-chlorophenyl)-5-[(4-methylanilino)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methylphenyl)acetamide

InChI

InChI=1S/C25H24ClN5OS/c1-17-6-10-20(11-7-17)27-15-23-29-30-25(31(23)22-12-8-19(26)9-13-22)33-16-24(32)28-21-5-3-4-18(2)14-21/h3-14,27H,15-16H2,1-2H3,(H,28,32)

InChI Key

LDJGTFLOKGYZPL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NCC2=NN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)NC4=CC=CC(=C4)C

Origin of Product

United States

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